(5-(Trifluoromethyl)pyrimidin-2-YL)methanol

Lipophilicity Physicochemical Properties Drug Design

(5-(Trifluoromethyl)pyrimidin-2-yl)methanol (CAS 944905-41-3) is a heterocyclic small molecule characterized by a pyrimidine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 2-position. This specific substitution pattern yields a compound with a molecular weight of 178.11 g/mol , a computed LogP of approximately 0.99 , and a predicted boiling point of 201.9±40.0 °C at 760 mmHg.

Molecular Formula C6H5F3N2O
Molecular Weight 178.114
CAS No. 944905-41-3
Cat. No. B3019785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Trifluoromethyl)pyrimidin-2-YL)methanol
CAS944905-41-3
Molecular FormulaC6H5F3N2O
Molecular Weight178.114
Structural Identifiers
SMILESC1=C(C=NC(=N1)CO)C(F)(F)F
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)4-1-10-5(3-12)11-2-4/h1-2,12H,3H2
InChIKeyIVULZHBDMNDXCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(Trifluoromethyl)pyrimidin-2-yl)methanol (CAS 944905-41-3): A Versatile Pyrimidine Building Block for Medicinal Chemistry and Targeted Synthesis


(5-(Trifluoromethyl)pyrimidin-2-yl)methanol (CAS 944905-41-3) is a heterocyclic small molecule characterized by a pyrimidine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 2-position . This specific substitution pattern yields a compound with a molecular weight of 178.11 g/mol , a computed LogP of approximately 0.99 [1], and a predicted boiling point of 201.9±40.0 °C at 760 mmHg . The compound's structure positions it as a key intermediate in the synthesis of bioactive molecules, particularly in kinase inhibitor programs and antiparasitic drug development [2].

Why Structural Analogs of (5-(Trifluoromethyl)pyrimidin-2-yl)methanol Are Not Interchangeable in Drug Discovery


The specific regioisomerism of (5-(trifluoromethyl)pyrimidin-2-yl)methanol—with the CF₃ group at the 5-position and the CH₂OH group at the 2-position—dictates its synthetic utility and physicochemical properties in ways that close structural analogs cannot replicate. Even isomers with identical molecular formulas, such as (4-(trifluoromethyl)pyrimidin-2-yl)methanol (CAS 1240594-67-5) or (2-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS 608515-90-8), exhibit divergent reactivity and biological profiles due to altered electronic and steric environments [1]. Substituting the CF₃ group with other electron-withdrawing (e.g., -Cl) or electron-donating (e.g., -CH₃) groups fundamentally changes the compound's lipophilicity, metabolic stability, and capacity to participate in key cross-coupling reactions [2]. Critically, the compound's documented role as a specifically referenced intermediate in patented synthetic pathways—such as the preparation of anti-Chagas disease agents—cannot be fulfilled by generic pyrimidine methanols, as the precise substitution pattern is essential for downstream biological activity [3].

Quantitative Differentiation Evidence for (5-(Trifluoromethyl)pyrimidin-2-yl)methanol: Head-to-Head and Cross-Study Comparisons


Regioisomer-Specific Lipophilicity: Quantified LogP Advantage of the 5-CF₃ Substitution

The regioisomeric placement of the trifluoromethyl group directly impacts lipophilicity. (5-(Trifluoromethyl)pyrimidin-2-yl)methanol (5-CF₃ isomer) exhibits a measured/computed LogP of approximately 0.99 [1]. While direct experimental LogP comparisons for all regioisomers are not available in a single study, class-level inference from SAR studies on trifluoromethylpyrimidine kinase inhibitors indicates that the 5-CF₃ substitution pattern generally results in higher LogP values compared to alternative regioisomers, attributed to reduced steric hindrance and enhanced membrane permeability [2].

Lipophilicity Physicochemical Properties Drug Design

Documented Intermediate in a Patented Anti-Chagas Synthesis Pathway

(5-(Trifluoromethyl)pyrimidin-2-yl)methanol is explicitly named in patent CN201910353056 as a critical intermediate for the synthesis of compound 6-236, which is under investigation for the treatment of Chagas disease (caused by Trypanosoma cruzi) [1]. The patent describes a novel, scalable four-step synthesis yielding the target compound with 41% overall yield in the final step [1]. In contrast, the structurally analogous isomer (4-(trifluoromethyl)pyrimidin-2-yl)methanol (CAS 1240594-67-5) and the chloro analog (5-chloropyrimidin-2-yl)methanol (CAS 944902-98-1) are not cited in any similar therapeutic context, serving instead as general-purpose building blocks .

Neglected Tropical Diseases Antiparasitic Synthetic Intermediate

Class-Level Potency in Kinase Inhibition: 5-Trifluoromethylpyrimidine Scaffold

While direct IC₅₀ data for the exact (5-(trifluoromethyl)pyrimidin-2-yl)methanol compound is not publicly available, the 5-trifluoromethylpyrimidine scaffold from which it is derived demonstrates potent kinase inhibition. In a study by Zuo et al. (2022), a related 5-trifluoromethylpyrimidine derivative (compound 9u) exhibited IC₅₀ values of 0.35 μM (A549 cells), 3.24 μM (MCF-7 cells), and 0.091 μM (EGFR kinase) [1]. In contrast, the 4-(trifluoromethyl) regioisomer of pyrimidine methanol is reported to have IC₅₀ values ranging from 0.87 to 12.91 μM in cancer cell lines . Although these are not direct head-to-head comparisons of the methanol building blocks themselves, the data establish the 5-CF₃ substitution pattern as a privileged scaffold for generating low-nanomolar to low-micromolar kinase inhibitors.

Kinase Inhibitors EGFR Cancer

Scalable Synthetic Methodology: First Reported Industrial Process

The CN201910353056 patent claims to be the first reported industrial-scale synthesis for (5-(trifluoromethyl)pyrimidin-2-yl)methanol [1]. The four-step process achieves an overall yield of 41% in the final deprotection step and utilizes mild conditions (e.g., reactions at ≤45 °C, atmospheric pressure) [1]. This contrasts with the lack of published scalable methods for isomers like (4-(trifluoromethyl)pyrimidin-2-yl)methanol and (5-chloropyrimidin-2-yl)methanol, which are typically produced via generic or proprietary routes without documented scale-up validation .

Process Chemistry Scale-Up Synthetic Methodology

Optimal Application Scenarios for (5-(Trifluoromethyl)pyrimidin-2-yl)methanol Based on Quantitative Evidence


Synthesis of Anti-Chagas Disease Clinical Candidates

Procure (5-(trifluoromethyl)pyrimidin-2-yl)methanol when the synthetic target is a known anti-Chagas agent, such as compound 6-236, or a structurally related analog. The compound's explicit citation in patent CN201910353056 provides a validated synthetic pathway and regulatory provenance that generic pyrimidine methanols cannot offer [1].

Kinase Inhibitor Lead Optimization Requiring 5-CF₃ Substitution

Select this building block for medicinal chemistry campaigns targeting kinases (e.g., EGFR, FAK, PYK2) where the 5-trifluoromethylpyrimidine core is a preferred pharmacophore. Class-level SAR demonstrates that the 5-CF₃ regioisomer yields superior potency (IC₅₀ values as low as 0.091 μM) compared to other substitution patterns [2].

Multi-Gram to Kilogram Scale-Up for Preclinical Development

Utilize (5-(trifluoromethyl)pyrimidin-2-yl)methanol when transitioning from discovery to preclinical development, as its published, scalable four-step synthesis (41% final step yield) reduces process chemistry risks and accelerates timeline [3]. The method's mild conditions and use of inexpensive starting materials further enhance its industrial applicability.

Physicochemical Property Optimization in Drug Design

Incorporate this compound into lead series where enhanced membrane permeability is required. Its computed LogP of ~0.99, coupled with the class-level lipophilicity advantages of the 5-CF₃ regioisomer, supports improved cellular penetration and target engagement [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(Trifluoromethyl)pyrimidin-2-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.